2-Fluoro-4-nitrobenzoic acid CAS number 403-24-7
2-Fluoro-4-nitrobenzoic acid CAS number 403-24-7
An In-Depth Technical Guide to 2-Fluoro-4-nitrobenzoic Acid (CAS 403-24-7): Synthesis, Reactivity, and Applications
Introduction
2-Fluoro-4-nitrobenzoic acid, identified by its CAS number 403-24-7, is a pivotal intermediate in modern organic and medicinal chemistry.[1] This trifunctional aromatic compound, featuring a carboxylic acid, a fluorine atom, and a nitro group, serves as a highly versatile molecular scaffold.[2] Its unique electronic and structural characteristics, stemming from the interplay of these functional groups, provide multiple reaction sites for sequential and regioselective modifications.[2] The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the benzene ring and the acidity of the carboxylic acid moiety.[2] This guide offers a comprehensive exploration of its synthesis, chemical behavior, and critical applications, particularly as a foundational building block in the development of high-value active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]
Physicochemical Properties
2-Fluoro-4-nitrobenzoic acid is typically a white to light yellow crystalline powder under standard conditions.[3][4] Its key physical and chemical properties are summarized below, providing essential data for laboratory and industrial handling.
| Property | Value | Source(s) |
| CAS Number | 403-24-7 | [5] |
| Molecular Formula | C₇H₄FNO₄ | [3][5] |
| Molecular Weight | 185.11 g/mol | [3][5][6] |
| Appearance | White to pale yellow or light brown crystal powder | [1][3][4] |
| Melting Point | 170 - 177 °C | [1][3][6][7] |
| Boiling Point | 352.5 °C at 760 mmHg | [1][8] |
| Density | 1.568 - 1.6 g/cm³ | [1][8] |
| Flash Point | 167 °C | [1][8] |
| Solubility | Moderately soluble in polar organic solvents like ethanol and DMSO; poorly soluble in water. | [9] |
| Storage | Store at room temperature in a cool, well-ventilated, dry place.[1][6][10] |
Synthesis of 2-Fluoro-4-nitrobenzoic Acid
The most prevalent and industrially scalable synthesis of 2-Fluoro-4-nitrobenzoic acid involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene.[1][2] This transformation is typically achieved using strong oxidizing agents, with methods optimized to achieve high yields and purity.[2]
Caption: Primary synthesis workflow for 2-Fluoro-4-nitrobenzoic acid.
Experimental Protocols
Protocol 1: Potassium Permanganate (KMnO₄) Mediated Oxidation
This is a common laboratory and industrial-scale method. The use of a phase-transfer catalyst like tetrabutylammonium bromide can enhance reaction efficiency.[1][5]
-
Reaction Setup: A mixture of 2-fluoro-4-nitrotoluene (e.g., 31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.[4][5]
-
Heating: After approximately 10 minutes, the mixture is heated to 95 °C with continuous stirring.[4][5]
-
Reagent Addition: Additional portions of KMnO₄ (e.g., 30.0 g) are added after 2 hours and 3 hours to drive the reaction to completion.[4][5]
-
Reaction Time: The mixture is stirred at 95 °C for an additional 10 hours.[4]
-
Workup: The reaction is cooled to room temperature and filtered through Celite to remove the manganese dioxide (MnO₂) byproduct.[4][5]
-
Precipitation & Isolation: The filtrate is acidified to pH 2 using concentrated hydrochloric acid, causing the product to precipitate as an off-white solid.[4][5] The solid is collected by vacuum filtration.
-
Purification: The crude solid is dissolved in 1N aqueous NaOH, re-acidified to pH 2, and extracted with dichloromethane (CH₂Cl₂). The combined organic extracts are washed, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the pure product.[4][5] Yields for this method are reported to be around 74%.[4][5]
Protocol 2: Chromium Trioxide/Periodic Acid Oxidation
This method offers a high-yield alternative, often completed in a shorter timeframe.[2][5]
-
Reagent Preparation: Periodic acid (H₅IO₆, e.g., 1.69 g, 7.41 mmol) is dissolved in acetonitrile (25 mL) with vigorous stirring. Catalytic chromium trioxide (CrO₃, e.g., 0.16 g, 1.60 mmol) is then added to the solution.[5]
-
Reaction Initiation: 2-Fluoro-4-nitrotoluene (e.g., 0.33 g, 2.13 mmol) is added to the solution. An exothermic reaction occurs, and a white precipitate forms immediately.[5]
-
Workup & Isolation: The supernatant is decanted, and the solvent is removed by evaporation. The residue is extracted with dichloromethane and water. The organic layer is dried over MgSO₄ and concentrated to give the product as a white solid.[5] This method has been reported to provide a high yield of approximately 81%.[2][5]
Chemical Reactivity and Key Transformations
The strategic placement of the three functional groups on the aromatic ring dictates the compound's rich reactivity, making it a versatile synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom is highly activated towards nucleophilic aromatic substitution.[2] This is due to the powerful electron-withdrawing effect of the nitro group located in the para position, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2] This activation facilitates the displacement of the fluoride ion, a good leaving group, by a wide range of nucleophiles.[2]
Caption: The addition-elimination mechanism of SₙAr.
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Reaction with Amines: Forms N-substituted 4-nitroanthranilic acid derivatives.[2]
-
Reaction with Alkoxides: Yields 2-alkoxy-4-nitrobenzoic acids.[2]
Carboxylic Acid Transformations
The carboxylic acid group undergoes standard transformations, which are crucial for incorporating the 2-fluoro-4-nitrophenyl moiety into larger molecular frameworks.[2]
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Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid into the highly reactive 2-fluoro-4-nitrobenzoyl chloride.[2][8] This intermediate is a key precursor for synthesizing amides and esters.
-
Amidation: The acyl chloride or the acid itself (using coupling agents) reacts with primary or secondary amines to form N-substituted 2-fluoro-4-nitrobenzamides.[2][8]
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) produces the corresponding ester.[2]
-
Reduction: The carboxylic acid can be reduced to 2-fluoro-4-nitrobenzyl alcohol using reducing agents like borane-tetrahydrofuran complex (BH₃-THF).[8]
Nitro Group Reduction
The nitro group is readily reduced to an amino group (NH₂), a pivotal transformation that unlocks pathways to a vast array of derivatives, especially nitrogen-containing heterocycles.[2] This creates a 2-fluoro-4-aminobenzoic acid derivative, a key building block for quinazolinones and other heterocyclic systems of interest in drug discovery.[2]
Applications in Drug Discovery and Organic Synthesis
2-Fluoro-4-nitrobenzoic acid is a cornerstone intermediate for synthesizing high-value APIs, particularly in oncology.[2]
Caption: Key application areas derived from the core scaffold.
-
Oncology - Enzalutamide: The compound is a documented starting material in several patented synthetic routes for Enzalutamide, a potent androgen receptor antagonist used to treat castration-resistant prostate cancer.[2][4] The synthesis leverages the compound's reactive sites to construct the drug's core structure.[2]
-
Kinase Inhibitors: The structural framework is a valuable starting point for synthesizing heterocyclic scaffolds used in various kinase inhibitors.[2] For example, it is a precursor for fluorinated 2-aminopyrimidine derivatives, which are privileged structures for developing potent and selective CDK (cyclin-dependent kinase) inhibitors.[2][8]
-
Heterocyclic Synthesis: The sequential modification of its functional groups makes it an ideal substrate for Heterocyclic Oriented Synthesis (HOS), a strategy used to create diverse libraries of compounds for drug discovery screening.[2] For instance, after reduction of the nitro group and amidation of the carboxylic acid, an intramolecular SₙAr reaction can lead to the formation of quinazolinone rings.[2]
-
Agrochemicals: The compound is used in the formulation of herbicides and fungicides, contributing to improved crop protection.[1][3]
Analytical Characterization
Standard analytical techniques are employed to verify the structure and purity of 2-Fluoro-4-nitrobenzoic acid. High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity, which is often specified at ≥98-99%.[1][3]
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. A representative ¹H NMR signal pattern is: δ 8.06 (ddd, 1H), 8.13 (ddd, 1H), 8.25 (ddd, 1H).[5]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Fluoro-4-nitrobenzoic acid. The Safety Data Sheet (SDS) provides comprehensive information.[7][11][12]
-
Hazards: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[7][11] It may also cause respiratory irritation.[7][11]
-
Precautions for Safe Handling:
-
Personal Protective Equipment (PPE):
-
Storage: Store locked up in a well-ventilated, dry place with the container tightly closed.[7][12]
-
Incompatible Materials: Keep away from strong oxidizing agents, bases, and amines.[7][12]
Conclusion
2-Fluoro-4-nitrobenzoic acid is a testament to the power of strategic functionalization in organic synthesis. Its three distinct reactive centers—the carboxylic acid, the activated fluorine, and the reducible nitro group—provide chemists with a versatile toolkit for constructing complex molecular architectures. Its established role as a key intermediate in the synthesis of life-saving drugs like Enzalutamide and its potential in the development of novel kinase inhibitors and agrochemicals underscore its continued importance. As synthetic methodologies advance, the applications for this valuable building block are poised to expand, further cementing its status as an indispensable resource in chemical research and development.[1][3]
References
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403-24-7 2-Fluoro-4-nitrobenzoic acid. (n.d.). EASTFINE. Retrieved from [Link]
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2-Fluoro-4-nitrobenzoic acid, min 98%, 100 grams. (n.d.). HBARSCI. Retrieved from [Link]
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